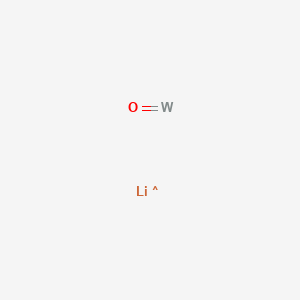
1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline is a chemical compound known for its unique structure and properties This compound belongs to the class of imidazolines, which are characterized by a five-membered ring containing two nitrogen atoms
Métodos De Preparación
The synthesis of 1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butylamine and alpha-ethoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The temperature and pressure are carefully monitored to ensure optimal reaction rates.
Synthetic Routes: The primary synthetic route involves the nucleophilic substitution of butylamine with alpha-ethoxybenzyl chloride, followed by cyclization to form the imidazoline ring.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or alpha-ethoxybenzyl groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are adjusted based on the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoline oxides, while substitution reactions can produce a variety of substituted imidazolines.
Aplicaciones Científicas De Investigación
1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways involved depend on the specific application and context. For example, in biological systems, it may affect signaling pathways related to cell growth or metabolism.
Comparación Con Compuestos Similares
1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline can be compared with other similar compounds to highlight its uniqueness:
Propiedades
Número CAS |
33235-78-8 |
|---|---|
Fórmula molecular |
C16H24N2O |
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
1-butyl-2-[ethoxy(phenyl)methyl]-4,5-dihydroimidazole |
InChI |
InChI=1S/C16H24N2O/c1-3-5-12-18-13-11-17-16(18)15(19-4-2)14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3 |
Clave InChI |
JGEJFPRBINRCOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCN=C1C(C2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


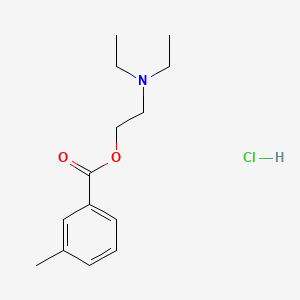
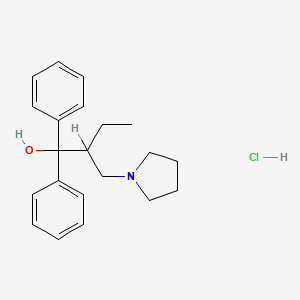

![5-chloro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14680668.png)
![1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14680675.png)

![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)
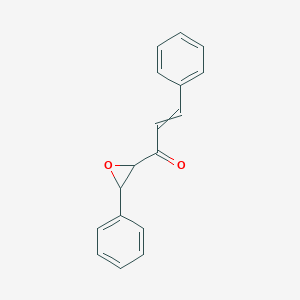
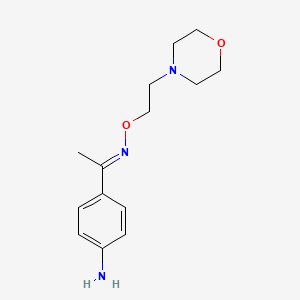
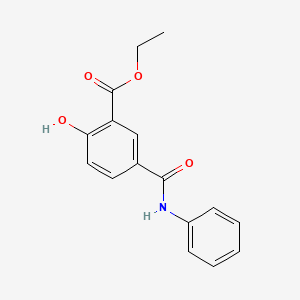
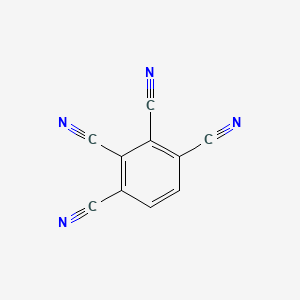
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14680753.png)
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
